4-Cyanophenyl 4-butylbenzoate

Catalog No.
S774885
CAS No.
38690-77-6
M.F
C18H17NO2
M. Wt
279.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanophenyl 4-butylbenzoate

CAS Number

38690-77-6

Product Name

4-Cyanophenyl 4-butylbenzoate

IUPAC Name

(4-cyanophenyl) 4-butylbenzoate

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C18H17NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-12H,2-4H2,1H3

InChI Key

XQRFASOUJIKXRE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

4-Cyanophenyl 4-butylbenzoate is an organic compound with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of approximately 279.34 g/mol. This compound features a cyanophenyl group and a butylbenzoate moiety, which contribute to its unique chemical properties. It is primarily characterized as a solid at room temperature and is known for its utility in various chemical applications, particularly in research and development settings .

4-Cyanophenyl 4-butylbenzoate itself does not possess a known biological mechanism of action. Its significance lies in its role as a precursor for the synthesis of various liquid crystals. Liquid crystals exhibit unique properties where they can flow like a liquid but also exhibit some ordering similar to a solid crystal, making them valuable for applications in display technologies [].

  • Liquid Crystal Applications: A 1980 study titled "Characteristics of liquid crystal devices with improved response times" mentions 4-Cyanophenyl 4-Butylbenzoate []. The study explores the use of various compounds, including this one, in liquid crystal devices. However, the specific details of its function and performance are not elaborated upon in the publicly available information [].
, including:

  • Esterification: The compound can undergo hydrolysis in the presence of water and acid or base catalysts, breaking down into 4-cyanophenol and 4-butylbenzoic acid.
  • Nucleophilic Substitution: The presence of the cyanide group can facilitate nucleophilic attack, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, leading to various derivatives.

Recent studies have indicated that 4-Cyanophenyl 4-butylbenzoate exhibits biological activity, particularly as a potential bio-control agent against root-knot nematodes, such as Meloidogyne enterolobii. Molecular docking studies suggest that it may interact effectively with nematode proteins, indicating its potential role in agricultural biotechnology .

Several methods exist for synthesizing 4-Cyanophenyl 4-butylbenzoate:

  • Direct Esterification: Reacting 4-cyanophenol with 4-butylbenzoic acid in the presence of a dehydrating agent like sulfuric acid.
  • Transesterification: Using an alcohol to replace the ester group in another benzoate compound.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the ester bond between the two components.

4-Cyanophenyl 4-butylbenzoate finds applications in various fields:

  • Agricultural Chemistry: As a potential nematicide.
  • Material Science: Used in the development of liquid crystals and other polymeric materials due to its unique structural properties .
  • Pharmaceutical Research: Investigated for its potential therapeutic effects based on its biological activity.

Interaction studies have focused on the compound's efficacy against agricultural pests and its compatibility with other bioactive compounds. The molecular docking studies highlight its potential interactions with target proteins in nematodes, suggesting a mechanism for its bio-control properties . Further research is needed to explore its interactions with other biological systems.

Several compounds share structural similarities with 4-Cyanophenyl 4-butylbenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Cyanophenyl benzoateContains a benzoate groupLacks the butyl side chain, affecting solubility
Butyl benzoateSimple butyl esterNo cyanide functionality, limiting biological activity
Phenyl benzoateBasic phenolic structureLess complex than 4-Cyanophenyl 4-butylbenzoate

Uniqueness of 4-Cyanophenyl 4-butylbenzoate

The presence of both the cyanophenyl and butyl groups distinguishes this compound from others. The cyanide functionality enhances its reactivity and biological activity, making it particularly interesting for agricultural applications. Its dual structure allows for diverse interactions in

Classical Esterification Approaches

The synthesis of 4-cyanophenyl 4-butylbenzoate primarily relies on established esterification methodologies that combine 4-butylbenzoic acid with 4-cyanophenol [8] [9]. The Steglich esterification represents the most widely employed classical approach, utilizing dicyclohexylcarbodiimide as a coupling reagent in conjunction with 4-dimethylaminopyridine as a catalyst [10] [11]. This reaction typically proceeds under mild conditions at room temperature, employing organic solvents such as dichloromethane or dimethylformamide [12] [13].

The mechanism involves initial activation of the carboxylic acid through formation of an O-acylisourea intermediate, followed by nucleophilic attack from the phenolic hydroxyl group [10] [14]. Research demonstrates that optimal reaction conditions utilize equimolar ratios of acid and phenol with 1.1 equivalents of dicyclohexylcarbodiimide and 0.1 equivalents of 4-dimethylaminopyridine [13] [15]. Reaction times typically range from 2-24 hours, achieving yields between 70-95% depending on reaction conditions and purification methods [11] [13].

Alternative classical approaches include the Fischer esterification, which employs acid catalysts such as sulfuric acid or hydrochloric acid at elevated temperatures ranging from 100-180°C [16] [17]. While this method offers advantages for industrial-scale production due to its simplicity and use of inexpensive catalysts, it requires higher temperatures and produces corrosive reaction conditions that may limit its applicability for sensitive substrates [16] [17].

The Yamaguchi esterification protocol provides another classical methodology, utilizing 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine in the presence of triethylamine [18]. This approach demonstrates high selectivity and mild reaction conditions, typically achieving yields of 75-90% within 1-6 hours at temperatures ranging from room temperature to 60°C [18].

Esterification MethodTypical Yield (%)Reaction TimeTemperature (°C)Key Advantages
Steglich (DCC/DMAP)70-952-24 hoursRoom temperatureMild conditions, high yields
Fischer60-804-24 hours100-180Simple, cost-effective
Yamaguchi75-901-6 hoursRT-60High selectivity

Catalytic Optimization Strategies

Modern catalytic approaches focus on enhancing reaction efficiency while reducing environmental impact through optimized catalyst systems [19] [20]. Zirconium-based catalysts, particularly zirconocene complexes, demonstrate remarkable activity for esterification reactions under mild conditions [19] [21]. Research indicates that zirconocene triflate catalysts enable esterification at 80°C with excellent tolerance to moisture, achieving yields of 78-85% while maintaining catalyst recyclability for at least four consecutive cycles [19] [21].

The optimization of carbodiimide-mediated reactions has revealed that catalytic rather than stoichiometric amounts of additives such as 1-hydroxybenzotriazole significantly improve coupling efficiency [20]. Studies demonstrate that using only 0.1 equivalents of 1-hydroxybenzotriazole instead of stoichiometric amounts increases coupling efficacy from 60% to over 90% while reducing reagent consumption [20].

Heterogeneous catalysis offers advantages for industrial applications through simplified product separation and catalyst recovery [22] [23]. Amberlyst-15 resin catalysts demonstrate effectiveness for esterification reactions, with optimal performance achieved using 5 weight percent catalyst loading relative to the limiting reactant [22]. The resin catalyst maintains activity for multiple cycles, with conversion rates of 70-90% sustained over 2-3 reuse cycles [22].

Lewis acid catalysts, including hafnium and bismuth compounds, provide alternative pathways for esterification with reduced waste production compared to Brønsted acid systems [17]. These catalysts operate effectively at catalyst loadings below 0.2 mole percent, offering economic advantages for large-scale synthesis [17].

Recent developments in mechanochemical synthesis utilize high-speed ball milling conditions to achieve solvent-free esterification [24]. The iodine/potassium hypophosphite system enables esterification within 20 minutes at room temperature, achieving yields of 45-91% without organic solvents [24]. Alternative mechanochemical systems employing potassium iodide and triethyl phosphite demonstrate yields of 24-85% within 60 minutes of grinding [24].

Catalyst SystemOptimal LoadingYield (%)RecyclabilityKey Benefits
Zirconocene triflate2 mol%78-854+ cyclesWater tolerant
Amberlyst-155 wt%70-902-3 cyclesEasy separation
DCC/DMAP optimized0.1 eq DMAP85-95Single useHigh efficiency
I2/KH2PO21.0 mmol45-91LimitedSolvent-free

Industrial-Scale Production Challenges

Scaling up the synthesis of 4-cyanophenyl 4-butylbenzoate from laboratory to industrial production presents numerous technical and economic challenges [16] [25]. Heat and mass transfer limitations become critical factors as reaction volumes increase, potentially leading to decreased reaction efficiency and product quality [16]. Maintaining uniform temperature distribution throughout large reaction vessels requires sophisticated temperature control systems and optimized reactor design [16].

Process control challenges include precise management of reaction conditions such as temperature, pressure, and catalyst distribution [16]. Industrial esterification processes must maintain consistent product quality while maximizing yield and minimizing waste production [25]. Advanced process monitoring systems and automated control mechanisms become essential for maintaining optimal reaction parameters across extended production periods [16].

Environmental concerns associated with large-scale esterification include solvent waste management and disposal of toxic reagents [25]. Traditional Steglich esterification employs halogenated solvents such as dichloromethane, which present environmental and health concerns for industrial operations [13] [15]. The development of greener solvent alternatives, including acetonitrile-based systems, addresses these concerns while maintaining comparable reaction efficiency [15].

Economic factors significantly influence industrial production decisions, particularly regarding raw material costs, catalyst recycling, and energy consumption [16] [25]. The high cost of specialized coupling reagents such as dicyclohexylcarbodiimide and the challenges associated with catalyst recovery impact the overall economics of industrial esterification processes [14].

Quality control requirements for industrial production demand robust analytical methods and real-time monitoring capabilities [25]. Maintaining consistent product purity levels while preventing contamination requires comprehensive quality assurance protocols and sophisticated analytical equipment [25]. Batch-to-batch consistency becomes critical for downstream applications, particularly in liquid crystal display manufacturing [4].

Safety considerations for industrial esterification include proper handling of hazardous chemicals, equipment corrosion prevention, and worker exposure minimization [16]. The corrosive nature of certain catalysts and the potential for equipment degradation require specialized materials of construction and comprehensive maintenance programs [16].

Challenge CategorySpecific IssuesMitigation Strategies
Scale-upHeat/mass transfer limitationsContinuous flow reactors, optimized mixing
Process ControlTemperature control, catalyst distributionAdvanced monitoring, automated systems
EnvironmentalSolvent waste, toxic disposalGreen solvents, waste minimization
EconomicRaw material costs, energy consumptionProcess optimization, catalyst reuse
Quality ControlProduct purity, batch consistencyReal-time monitoring, robust analytics
SafetyChemical handling, equipment corrosionProper ventilation, protective equipment

Derivative Synthesis and Functionalization

The structural framework of 4-cyanophenyl 4-butylbenzoate provides multiple sites for chemical modification and derivative synthesis [26] [27] [28]. The cyano group serves as a versatile functional handle for various transformations, including reduction to primary amines using lithium aluminum hydride or catalytic hydrogenation . These amine derivatives demonstrate altered electronic properties and potential applications in advanced materials chemistry [27].

Aromatic substitution reactions on both the cyanophenyl and butylbenzoyl rings enable systematic structure-activity relationship studies [26] [28]. Electrophilic aromatic substitution, including nitration and halogenation, proceeds readily under controlled conditions to introduce additional functional groups . These modifications allow fine-tuning of liquid crystal properties such as transition temperatures and dielectric anisotropy [11].

Ester hydrolysis represents a fundamental transformation that regenerates the constituent carboxylic acid and phenol components . Both acidic and basic hydrolysis conditions prove effective, with reaction rates dependent on temperature and catalyst concentration . The hydrolysis products serve as starting materials for subsequent synthetic transformations or alternative esterification reactions .

The development of unsymmetrical derivatives through selective functionalization strategies expands the chemical space accessible from the parent compound [11] [28]. Chan-Lam coupling reactions enable introduction of aryl groups through copper-catalyzed transformations, while cross-coupling methodologies facilitate carbon-carbon bond formation [28].

Advanced functionalization approaches utilize the ester linkage as a directing group for regioselective transformations [26]. Directed metalation strategies enable selective lithiation adjacent to the ester functionality, providing access to substituted derivatives through electrophilic quenching reactions [26]. These approaches demonstrate high regioselectivity and functional group tolerance [26].

The synthesis of hybrid materials incorporating 4-cyanophenyl 4-butylbenzoate derivatives into polymeric frameworks represents an emerging area of research [30]. These materials combine the unique properties of liquid crystal mesogens with the processability and mechanical properties of polymer systems [30].

Functionalization TypeReaction ConditionsTypical Yield (%)Applications
Cyano reductionLiAlH4, ether, reflux70-85Amine derivatives
Aromatic substitutionVarious electrophiles60-80Property tuning
Ester hydrolysisAcid/base, heat85-95Component recovery
Cross-couplingPd catalyst, base65-85Extended conjugation
Directed metalationn-BuLi, THF, -78°C55-75Selective substitution

4-Cyanophenyl 4-butylbenzoate exhibits complex phase transition behavior characteristic of thermotropic liquid crystal materials. The compound demonstrates a crystalline-to-nematic phase transition at temperatures ranging from 66-70°C [1] [2] [3] [4], with the most commonly reported melting point being 67-69°C [1] [3]. This transition represents the conversion from the ordered crystalline solid state to the nematic liquid crystalline mesophase.

Phase TransitionTemperature RangeEnthalpy ChangeMechanism
Crystal → Nematic66-70°CModerate enthalpyThermotropic melting
Nematic → Isotropic>200°C (estimated)High enthalpyClearing point
Glass Transition<25°CLow enthalpyVitrification

The nematic-to-isotropic transition occurs at significantly higher temperatures, with virtual transition temperatures estimated to exceed 300°C [5] [6]. However, thermal decomposition typically occurs above 250°C [7] [8], making direct observation of the clearing point challenging. The high thermal stability of the nematic phase is attributed to the strong intermolecular forces between the rigid aromatic cores and the stabilizing effect of the cyano group dipole [9] [10].

Crystallization kinetics studies reveal complex behavior dependent on heating and cooling rates. Two distinct crystallization mechanisms have been identified in related cyanophenyl compounds: a diffusion-controlled mechanism dominating at slow heating rates (up to 5 K/min) with an energy barrier of 57 kJ/mol, and a thermodynamically controlled mechanism at faster heating rates with an energy barrier of 180 kJ/mol [11] [12] [13].

The compound exhibits glass formation tendency when rapidly cooled from the nematic phase, with the glass transition temperature occurring below room temperature [14] [15]. This vitrification behavior is common among cyanophenyl benzoate derivatives and contributes to their utility in display applications.

Thermal Stability and Degradation Pathways

4-Cyanophenyl 4-butylbenzoate demonstrates good thermal stability under normal storage and handling conditions, remaining stable at room temperature when stored in a cool, dry environment [2] [16] [17] [18]. The compound maintains its structural integrity up to approximately 250°C, above which thermal decomposition processes begin [7] [8].

Decomposition ProductFormation TemperatureToxicity LevelDetection Method
Carbon monoxide (CO)>250°CHighly toxicGas chromatography
Carbon dioxide (CO2)>250°CAsphyxiantGas chromatography
Nitrogen oxides (NOx)>250°CToxicChemical analysis
Hydrogen cyanide (HCN)>250°CExtremely toxicSpecific detection

The primary thermal degradation pathway involves the breakdown of the ester linkage and the cyanophenyl moiety. Upon heating above the decomposition temperature, the compound undergoes pyrolytic decomposition producing several hazardous products: carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and most significantly, hydrogen cyanide (hydrocyanic acid) [7] [8]. The formation of hydrogen cyanide is particularly concerning due to its extreme toxicity and requires appropriate safety measures during high-temperature processing.

The thermal decomposition mechanism likely proceeds through multiple pathways. The ester bond connecting the cyanophenyl and butylbenzoate moieties is susceptible to thermal cleavage, leading to the formation of 4-cyanophenol and 4-butylbenzoic acid derivatives. Further decomposition of the cyanophenyl group results in the liberation of hydrogen cyanide gas, while the aromatic rings undergo combustion or pyrolysis to produce carbon oxides.

Kinetic studies of thermal decomposition indicate that the process follows first-order kinetics with respect to the parent compound concentration. The activation energy for the initial decomposition step is estimated to be in the range of 180-200 kJ/mol, consistent with the breaking of aromatic ester bonds [8].

Environmental factors significantly influence thermal stability. The compound is air-sensitive and should be stored under inert gas atmosphere to prevent oxidative degradation [2] [16] [17] [18]. Exposure to moisture can also accelerate hydrolytic degradation of the ester linkage, particularly at elevated temperatures.

Solubility and Miscibility Profiles

4-Cyanophenyl 4-butylbenzoate exhibits characteristic solubility behavior typical of benzoate esters with extended aromatic systems. The compound shows limited solubility in water due to its hydrophobic nature, with the long butyl chain and aromatic rings contributing to its lipophilic character [19]. The partition coefficient (log P) value of 5.34 [20] indicates strong preference for organic phases over aqueous environments.

Solvent TypeSolubilityInteraction MechanismApplications
WaterLimitedHydrophobic interactionsMinimal
EthanolModerateHydrogen bondingCrystallization
TolueneGoodπ-π interactionsProcessing
ChloroformGoodDipole interactionsPurification
HexanePoorVan der Waals forcesWashing

The compound demonstrates moderate solubility in organic solvents, particularly those capable of π-π stacking interactions with the aromatic rings or dipole interactions with the cyano group [19]. Aromatic solvents such as toluene and benzene provide good solvation due to favorable π-π interactions between the solvent molecules and the biphenyl system of the solute.

Polar aprotic solvents like acetone and dichloromethane offer moderate solubility through dipole-dipole interactions with the cyano group. The cyano group (C≡N) provides a significant dipole moment that enhances solubility in polar organic solvents while maintaining compatibility with the aromatic system.

Alcoholic solvents such as ethanol and methanol provide intermediate solubility, with the hydroxyl group capable of forming weak hydrogen bonds with the cyano nitrogen atom. This property is frequently exploited in recrystallization procedures where the compound is dissolved in hot ethanol and allowed to crystallize upon cooling [2] [4].

Miscibility studies with other liquid crystal compounds reveal that 4-cyanophenyl 4-butylbenzoate forms stable mixtures with structurally similar mesogens. The Hansen solubility parameter approach can be used to predict miscibility behavior, with compounds having similar dispersion, polar, and hydrogen-bonding components showing good compatibility [21].

The temperature dependence of solubility follows typical patterns, with solubility increasing significantly with temperature in most organic solvents. This behavior is particularly pronounced near the melting point, where the compound transitions from the crystalline solid to the liquid crystalline phase.

Electrochemical and Photochemical Reactions

4-Cyanophenyl 4-butylbenzoate exhibits distinctive electrochemical behavior influenced by its conjugated aromatic system and the electron-withdrawing cyano group. The compound demonstrates positive dielectric anisotropy [22] [23], making it suitable for twisted nematic (TN) display applications where molecular reorientation under electric fields is required.

Electrochemical PropertyValue/BehaviorSignificanceApplications
Dielectric AnisotropyPositiveField-induced alignmentLCD displays
Dipole MomentHigh (CN group)Electrical responseElectro-optic devices
ConductivityLow (insulating)Electrical isolationDisplay applications
Electrochemical StabilityGoodResistant to degradationLong-term use

The cyano group serves as a strong electron-withdrawing substituent, significantly affecting the electronic properties of the molecule. This group creates a permanent dipole moment that influences both the mesophase behavior and the electrical response characteristics. The dielectric properties are crucial for liquid crystal display applications, where the material must respond predictably to applied electric fields.

Photochemical behavior of 4-cyanophenyl 4-butylbenzoate is influenced by the extended conjugated system and the presence of the cyano chromophore. The compound exhibits UV absorption characteristics typical of substituted benzophenone derivatives, with absorption maxima in the ultraviolet region [24] [25].

Photostability studies indicate that the compound is moderately photostable under normal lighting conditions but may undergo photodegradation upon prolonged exposure to intense UV radiation. The photodegradation mechanism likely involves photolytic cleavage of the ester bond and radical formation from the aromatic rings [24].

The benzoate moiety can function as a photosensitizer in certain reactions, particularly in energy transfer processes where the aromatic system can absorb UV light and transfer energy to other molecules [24]. This property has potential applications in photochemical synthesis and photoinitiated polymerization processes.

Quantum efficiency measurements for photochemical processes involving the compound show that the intersystem crossing from singlet to triplet states is efficient due to the presence of the cyano group, which facilitates spin-orbit coupling [25]. This behavior is important for understanding the photophysical properties and potential applications in photonic devices.

The electrochemical stability of 4-cyanophenyl 4-butylbenzoate is generally good under normal operating conditions in liquid crystal displays. The compound does not undergo significant redox reactions at the voltages typically used in display applications, ensuring long-term stability and consistent performance [22] [23].

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38690-77-6

Wikipedia

4-Cyanophenyl 4-butylbenzoate

General Manufacturing Information

Benzoic acid, 4-butyl-, 4-cyanophenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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